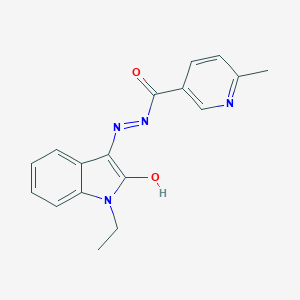

![molecular formula C24H22N2O2S B433839 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide CAS No. 313237-36-4](/img/structure/B433839.png)

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” is a derivative of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide . It is a part of a series of compounds synthesized for their potential anticancer activity . These compounds have been tested for their ability to inhibit the human monoacylglycerol lipase (hMAGL) enzyme .

Synthesis Analysis

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives involves elemental analysis and collective use of IR, 1H NMR, 13C NMR, and mass spectral data . The exact synthesis process of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” is not explicitly mentioned in the available resources.Molecular Structure Analysis

The molecular structure of these compounds is confirmed based on elemental analysis and collective use of IR, 1H NMR, 13C NMR, and mass spectral data . The exact molecular structure of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” is not explicitly mentioned in the available resources.Chemical Reactions Analysis

The compounds were tested for their ability to inhibit the human monoacylglycerol lipase (hMAGL) enzyme . The halogen substituted aniline derivatives were found to be most active among all the synthesized compounds .Applications De Recherche Scientifique

Therapeutic Potential and Applications

Anticancer Activities : Benzothiazole derivatives, including compounds structurally related to N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide, have shown promising anticancer properties. Recent studies have emphasized the role of benzothiazole scaffolds in drug discovery, particularly in the development of antitumor agents. The structural simplicity of benzothiazoles, combined with their ease of synthesis, offers a pathway for the development of chemical libraries that could aid in discovering new therapeutic entities aimed at cancer treatment. For instance, the 2-arylbenzothiazole moiety is being explored for its antitumor potential, highlighting the importance of benzothiazoles in cancer research (Kamal, A., Hussaini Syed, M. A., & Malik Mohammed, S., 2015).

Antimicrobial and Antiviral Agents : The antimicrobial and antiviral capabilities of benzothiazole derivatives have also been a subject of intense research. These compounds exhibit a broad spectrum of biological activities, including antitumor, anticancer, antioxidant, and antimicrobial activities. Recent reviews have highlighted the potential of benzothiazole derivatives as active candidates in the discovery of new antimicrobial or antiviral agents, demonstrating their efficacy against a range of microorganisms and viruses (Elamin, M. B., Abd Elrazig Salman Abd Elaziz, A., & Abdallah, E., 2020).

Structural Modifications and Drug Design

The research into benzothiazole derivatives has not only focused on their biological activities but also on the structural modifications that enhance these properties. By modifying the benzothiazole scaffold, chemists have developed a variety of derivatives with increased antitumor potential. These studies provide insights into the structure-activity relationships (SAR) of benzothiazole derivatives, paving the way for the design of new compounds with optimized therapeutic profiles. The development of benzothiazole conjugates and the exploration of their synergistic effects with other drugs are promising areas for future drug development (Ahmed, K. et al., 2012).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and induce changes that lead to their biological effects .

Biochemical Pathways

Benzothiazole derivatives have been associated with various biological activities, suggesting they may affect multiple biochemical pathways .

Pharmacokinetics

A study on similar compounds suggests that they have a favorable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives have been associated with various biological activities, suggesting they may have multiple molecular and cellular effects .

Action Environment

It’s known that environmental factors can influence the action of similar compounds .

Propriétés

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2S/c1-2-3-16-28-20-14-10-17(11-15-20)23(27)25-19-12-8-18(9-13-19)24-26-21-6-4-5-7-22(21)29-24/h4-15H,2-3,16H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTDDFOMIVDZMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B433756.png)

![Ethyl 2-[(2,2-diphenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B433757.png)

![2-chloro-N-[[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B433763.png)

![ethyl [3-hydroxy-2-oxo-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B433767.png)

![1-(4-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B433778.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B433779.png)

![6-Amino-3-methyl-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433798.png)

![2-chloro-5-iodo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B433806.png)

![2-{2-nitrophenyl}-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B433807.png)

![2,4-bisnitro-6-[(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B433813.png)

![2-bromo-6-[(E)-(1H-indazol-5-ylimino)methyl]-4-nitrophenol](/img/structure/B433814.png)